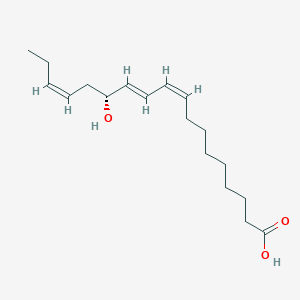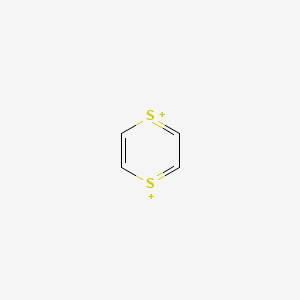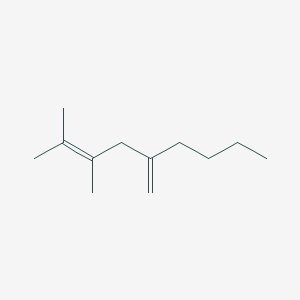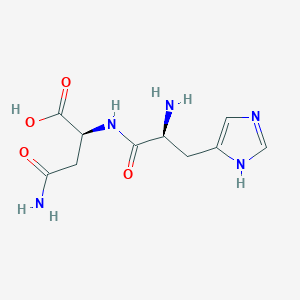
13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is a hydroxy fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its role in plant defense mechanisms and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid typically involves the enzymatic oxidation of linolenic acid. The key enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of linolenic acid to produce hydroperoxides. These hydroperoxides are then reduced to form the hydroxy fatty acid.
Industrial Production Methods
Industrial production of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is often achieved through biotechnological processes involving the cultivation of microorganisms or plants that naturally produce the enzyme lipoxygenase. The harvested biomass is then processed to extract and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a saturated fatty acid.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 13-keto-octadeca-(9Z,11E,15Z)trien-oic acid.
Reduction: Formation of octadeca-(9Z,11E,15Z)trienoic acid.
Substitution: Formation of 13-chloro-octadeca-(9Z,11E,15Z)trien-oic acid.
Aplicaciones Científicas De Investigación
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other oxylipins and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that activates defense responses against pathogens. The compound binds to receptors and triggers a cascade of events leading to the production of defense-related proteins and secondary metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
- 12-oxo-phytodienoic acid
- 9-Hydroxy-octadeca-(10E,12Z,15Z)trien-oic acid
Uniqueness
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is unique due to its specific stereochemistry and its role in plant defense mechanisms. Unlike its isomer 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid, the ®-enantiomer is more active in certain biological processes. Additionally, its structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
133397-69-0 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(9Z,11E,13R,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m1/s1 |
Clave InChI |
KLLGGGQNRTVBSU-YVCRHRKHSA-N |
SMILES isomérico |
CC/C=C\C[C@H](/C=C/C=C\CCCCCCCC(=O)O)O |
SMILES canónico |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)


